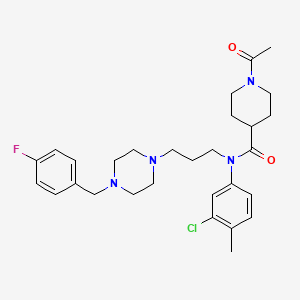![molecular formula C21H21ClF2O4S B10752618 3-[(1R,3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid](/img/structure/B10752618.png)
3-[(1R,3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1R,3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid is a compound of significant interest in the field of medicinal chemistry. This compound is known for its complex structure, featuring a sulfonyl group and multiple aromatic substitutions, which contributes to its distinct chemical properties and potential therapeutic applications.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Preparation of the cyclohexyl ring with the necessary stereochemistry.
Introduction of the 4-chlorophenyl and 2,5-difluorophenyl groups via electrophilic aromatic substitution.
Addition of the sulfonyl group through sulfonation reactions.
Attachment of the propanoic acid moiety through esterification and subsequent hydrolysis.
Industrial Production Methods
Scaling up the synthesis for industrial production often requires optimizing reaction conditions to maximize yield and purity. This includes using high-efficiency catalysts, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: : The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: : The aromatic rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: : Halogenating agents like bromine or chlorine, and nucleophiles such as hydroxide ions.
Major Products Formed
Oxidation products may include sulfoxides or sulfones.
Reduction may yield alcohols or hydrocarbons.
科学的研究の応用
This compound has a wide range of scientific research applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential effects on biological systems, particularly in enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to modulate specific biochemical pathways.
Industry: : Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3-[(1R,3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid exerts its effects involves binding to molecular targets such as enzymes or receptors. The compound's unique structure allows it to interact with these targets through specific non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic effects. These interactions can modulate the activity of the target molecules, leading to therapeutic effects.
類似化合物との比較
Compared to other compounds with similar structures, such as other sulfonyl-containing cyclohexyl derivatives, 3-[(1R,3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid stands out due to its specific substitution pattern on the aromatic rings. This gives it unique chemical properties and potential for selective biological activity.
Similar Compounds
4-chlorophenylsulfonyl-3-cyclohexylpropanoic acid
2,5-difluorophenylsulfonyl-3-cyclohexylpropanoic acid
3-(4-methylphenylsulfonyl)-3-(2,5-dichlorophenyl)cyclohexyl]propanoic acid
These compounds share structural similarities but differ in their substitution patterns, leading to variations in their chemical and biological properties.
Wouldn't it be fascinating to delve deeper into the specific applications in medicinal chemistry?
特性
分子式 |
C21H21ClF2O4S |
|---|---|
分子量 |
442.9 g/mol |
IUPAC名 |
3-[(1R,3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid |
InChI |
InChI=1S/C21H21ClF2O4S/c22-15-4-7-17(8-5-15)29(27,28)21(18-12-16(23)6-9-19(18)24)11-1-2-14(13-21)3-10-20(25)26/h4-9,12,14H,1-3,10-11,13H2,(H,25,26)/t14-,21-/m1/s1 |
InChIキー |
HMVCACBDXIUZTM-SPLOXXLWSA-N |
異性体SMILES |
C1C[C@@H](C[C@](C1)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl)CCC(=O)O |
正規SMILES |
C1CC(CC(C1)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B10752551.png)


![7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B10752566.png)

![(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10752575.png)

![3-[(3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid](/img/structure/B10752582.png)
![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;dihydrochloride](/img/structure/B10752587.png)
![(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B10752588.png)
![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide](/img/structure/B10752589.png)

![(1S)-4,4,4-trifluoro-1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-(trifluoromethyl)butane-1,3-diol](/img/structure/B10752620.png)
